N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The compound is primarily sourced from chemical suppliers specializing in research chemicals, such as BenchChem and EvitaChem . It is classified under heterocyclic compounds, specifically those containing both pyrazole and benzothiazole moieties. Its structure integrates a benzothiazole unit, which enhances its biological activity and solubility properties.
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds suggest common methodologies:
These methods are characterized by their reliance on standard organic synthesis techniques such as refluxing, stirring under inert atmospheres, and purification through crystallization or chromatography .
The molecular structure of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can be represented using various chemical notation systems:
InChI=1S/C20H19N5O2S/c1-13-11-15(24(2)23-13)19(26)25(12-14-7-4-5-10-21-14)20-22-18-16(27-3)8-6-9-17(18)28-20/h4-11H,12H2,1-3H3
This notation provides a unique identifier for the compound's structure.
The compound can participate in various chemical reactions typical of pyrazole derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further research .
The physical properties of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide include:
Chemical properties include:
Property | Value |
---|---|
Molecular Weight | 393.5 g/mol |
Purity | ≥ 95% |
Solubility | Soluble in DMSO |
Stability | Stable under normal lab conditions |
These properties indicate its suitability for laboratory use and potential applications in drug formulation .
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several potential applications in scientific research:
The ongoing research into similar compounds suggests that this derivative could play a significant role in future pharmacological applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2